REACTION_SMILES
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[CH2:12]1[CH2:13][CH2:14][C:15]2=[N:20][CH2:19][CH2:18][CH2:17][N:16]2[CH2:21][CH2:22]1.[CH3:23][CH2:24][O:25][C:26]([CH3:27])=[O:28].[OH2:29].[OH:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12>>[O:1]([c:2]1[cH:3][cH:4][cH:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12)[CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCC2=NCCCN2CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccc2ccccc12
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Name
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Type
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product
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Smiles
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COc1cccc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |